3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18155031
InChI: InChI=1S/C9H5BrF4O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2
SMILES:
Molecular Formula: C9H5BrF4O
Molecular Weight: 285.03 g/mol

3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one

CAS No.:

Cat. No.: VC18155031

Molecular Formula: C9H5BrF4O

Molecular Weight: 285.03 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one -

Specification

Molecular Formula C9H5BrF4O
Molecular Weight 285.03 g/mol
IUPAC Name 3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one
Standard InChI InChI=1S/C9H5BrF4O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2
Standard InChI Key KXDYXIJTQPRFOQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)CC(=O)C(F)(F)F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a 5-bromo-2-fluorophenyl group attached to a 1,1,1-trifluoropropan-2-one backbone. The bromine atom at the para position of the phenyl ring and the fluorine at the ortho position create steric hindrance, while the trifluoromethyl ketone moiety introduces strong electron-withdrawing effects. This configuration is critical for its interactions in catalytic and biological systems.

Table 1: Key Chemical Identifiers

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC9_9H5_5BrF4_4O
Molecular Weight285.03 g/mol
IUPAC Name3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one
Purity>95% (HPLC)

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a nucleophilic addition-elimination reaction between 5-bromo-2-fluorobenzaldehyde and a trifluoromethyl ketone precursor under basic conditions. The reaction proceeds through the formation of an enolate intermediate, followed by dehydration to yield the α,α,α-trifluoroketone.

Key Steps:

  • Condensation: 5-Bromo-2-fluorobenzaldehyde reacts with hexafluoroacetone in the presence of K2_2CO3_3 to form a β-hydroxy ketone intermediate.

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration to produce the final product.

Process Optimization

Recent advancements have focused on improving yield and scalability. For instance, replacing traditional bases with cesium carbonate enhances reaction efficiency by reducing side products . Solvent selection (e.g., dimethylformamide or dichloromethane) also impacts reaction kinetics, with polar aprotic solvents favoring faster kinetics .

Table 2: Synthesis Parameters

ParameterOptimal Condition
Temperature70–80°C
CatalystK2_2CO3_3 or Cs2_2CO3_3
Reaction Time3–6 hours
Yield85–94%

Physicochemical Properties

Stability and Reactivity

  • Grignard reactions to form tertiary alcohols.

  • Reductive amination for amine derivatives.

Spectral Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.37 (d, J = 7.2 Hz, 1H, aryl), 4.77–4.56 (m, 1H, CH), 1.62 (dd, J = 6.4 Hz, 3H, CF3_3) .

  • 19^{19}F NMR: δ -70.5 (CF3_3), -112.3 (aryl-F) .

Industrial Applications

Fluorinated Materials

The compound serves as a monomer in high-performance polymers with applications in:

  • Lithium-ion batteries (electrolyte additives).

  • Water-repellent coatings (via polymerization with perfluoroalkyl acrylates).

Electronic Materials

Its electron-deficient aromatic system makes it suitable for organic semiconductors. Thin films derived from this compound exhibit hole mobility >0.1 cm2^2/V·s.

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